molecular formula C20H23NO7 B11484460 Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate

Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate

Cat. No.: B11484460
M. Wt: 389.4 g/mol
InChI Key: YYQRELDDRCIJKN-UHFFFAOYSA-N
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Description

Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate is an organic compound with a complex structure that includes methoxy and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the core phenylacetyl structure. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the esterification process may involve the use of methanol and an acid catalyst to form the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that mediate biochemical pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3,4-dimethoxyphenyl)acetate: Shares a similar core structure but lacks the acetylamino and additional methoxy groups.

    Mandelic acid, 3,4-dimethoxy-, methyl ester: Another related compound with similar functional groups.

Uniqueness

Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 2-[3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-methoxyphenoxy]acetate

InChI

InChI=1S/C20H23NO7/c1-24-16-8-6-14(28-12-20(23)27-4)11-15(16)21-19(22)10-13-5-7-17(25-2)18(9-13)26-3/h5-9,11H,10,12H2,1-4H3,(H,21,22)

InChI Key

YYQRELDDRCIJKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)OC)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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